molecular formula C12H17ClN2O2 B598904 Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride CAS No. 1203086-10-5

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride

Cat. No.: B598904
CAS No.: 1203086-10-5
M. Wt: 256.73
InChI Key: QJXGEWFFGZQPHW-UHFFFAOYSA-N
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Description

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is a chemically modified azetidine derivative featuring a four-membered azetidine ring, an aminomethyl substituent at the 3-position, and a benzyloxycarbonyl (Cbz) protecting group. The hydrochloride salt enhances its stability and aqueous solubility, making it a valuable intermediate in medicinal chemistry and drug discovery, particularly for protease inhibitors and receptor-targeted therapeutics.

Properties

IUPAC Name

benzyl 3-(aminomethyl)azetidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXGEWFFGZQPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660905
Record name Benzyl 3-(aminomethyl)azetidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203086-10-5
Record name Benzyl 3-(aminomethyl)azetidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carboxylation with Benzyl Chloroformate

The azetidine nitrogen is protected using benzyl chloroformate under Schotten-Baumann conditions:

  • Reaction Conditions : A solution of 1-benzylazetidin-3-ol in dichloromethane is treated with benzyl chloroformate (1.1 equiv) and triethylamine (3 equiv) at 0–5°C.

  • Intermediate Isolation : The crude benzyl 3-hydroxyazetidine-1-carboxylate is purified via silica chromatography (hexane/ethyl acetate, 3:1), achieving 65–72% yield.

Introduction of the Aminomethyl Group

The hydroxyl group at position 3 is converted to an aminomethyl moiety through a two-step sequence:

  • Mesylation : Treating the hydroxyl intermediate with methanesulfonyl chloride (1.2 equiv) in dichloromethane at −40°C forms the mesylate.

  • Displacement with Ammonia : Reacting the mesylate with aqueous ammonia (30%) at 55–60°C for 12 hours yields benzyl 3-(aminomethyl)azetidine-1-carboxylate .

  • Yield : 45–55% after recrystallization from ethanol/water.

Alternative Route: Reductive Amination of Ketone Intermediates

A three-step synthesis starting from N-benzylazetidin-3-one offers higher stereocontrol:

  • Horner–Wadsworth–Emmons Reaction : The ketone is converted to an α,β-unsaturated ester using triethyl phosphonoacetate and DBU.

  • Aza-Michael Addition : Reaction with benzylamine in methanol at 25°C introduces the aminomethyl group, yielding benzyl 3-(aminomethyl)azetidine-1-carboxylate .

  • Hydrochloride Formation : Treatment with HCl gas in ethanol precipitates the hydrochloride salt (89% yield).

Industrial-Scale Production Considerations

Catalytic Hydrogenation for Deprotection

Large-scale processes often employ catalytic hydrogenation to remove the benzyl group:

  • Conditions : Benzyl 3-(aminomethyl)azetidine-1-carboxylate is dissolved in methanol with palladium hydroxide (20% on carbon) under 40–60 psi H₂ at 60°C.

  • Challenges : Over-reduction or catalyst poisoning necessitates rigorous temperature control and catalyst recycling.

Solvent and Cost Optimization

  • Solvent Selection : Replacing dichloromethane with methyl tert-butyl ether (MTBE) reduces environmental impact and improves extraction efficiency.

  • Reagent Stoichiometry : Limiting benzyl chloroformate to 1.05 equiv minimizes byproducts like dibenzyl urea.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)Scalability
CyclizationN-Benzyl-3-amino-1-chloropropan-2-olCyclization in H₂O/Et₃N7585High
Reductive AminationN-Benzylazetidin-3-oneAza-Michael addition8995Moderate
Mesylation-DisplacementBenzyl 3-hydroxyazetidine-1-carboxylateNH₃ displacement5590Low

Challenges and Mitigation Strategies

  • Byproduct Formation : Polymerization during cyclization is suppressed using excess triethylamine (5 equiv).

  • Low Displacement Efficiency : Microwave-assisted reactions (100°C, 30 min) improve ammonia displacement yields to 68%.

  • Hydroscopicity : The hydrochloride salt is stored under N₂ at −20°C to prevent hydration.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares structural homology with pyrrolidine-based analogs, differing primarily in ring size (azetidine: 4-membered vs. pyrrolidine: 5-membered). This distinction influences ring strain, conformational flexibility, and binding affinity to biological targets. Below is a comparative analysis of key analogs:

Table 1: Physicochemical Comparison of Azetidine and Pyrrolidine Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight Ring Size Key Functional Groups
Benzyl 3-(aminomethyl)azetidine-1-carboxylate Not explicitly listed C₁₂H₁₅ClN₂O₂ ~266.7 (est.) 4 Aminomethyl, benzyl carbamate
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride 1217619-19-6 C₁₃H₁₉ClN₂O₂ 270.76 5 Aminomethyl, benzyl carbamate, S-enantiomer
(R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride 1217726-65-2 C₁₃H₁₉ClN₂O₂ 270.76 5 Aminomethyl, benzyl carbamate, R-enantiomer
Benzyl 3-hydroxypyrrolidine-1-carboxylate 95656-88-5 C₁₂H₁₅NO₃ 221.25 5 Hydroxyl, benzyl carbamate

Key Observations :

Pyrrolidines offer greater flexibility, which may improve binding to protein pockets in drug design .

Functional Group Variations: The aminomethyl group in the azetidine and pyrrolidine analogs facilitates interactions with enzymatic active sites (e.g., hydrogen bonding). The hydroxyl group in Benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS 95656-88-5) introduces polarity, altering solubility and metabolic stability .

Enantiomeric Differences :

  • The (S)- and (R)-enantiomers of the pyrrolidine analog (CAS 1217619-19-6 and 1217726-65-2) demonstrate stereoselective biological activity, a critical factor in drug efficacy and toxicity .

Biological Activity

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by an azetidine ring, a benzyl group, and a carboxylate functional group. Its molecular formula is C12_{12}H16_{16}ClN1_{1}O2_{2} with a molecular weight of approximately 250.30 g/mol. The azetidine ring structure contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds similar to Benzyl 3-(aminomethyl)azetidine-1-carboxylate exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anticancer Properties : The compound may serve as a lead for anticancer drug development due to its ability to interact with specific molecular targets involved in cancer progression .
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which could be beneficial in treating diseases related to enzyme dysfunctions .

The mechanism of action for this compound involves binding to specific receptors or enzymes, modulating their activity. This interaction can lead to altered metabolic pathways that may inhibit tumor growth or microbial proliferation. The exact pathways are still under investigation but may involve:

  • Receptor Modulation : Interaction with cellular receptors that regulate cell growth and apoptosis.
  • Enzyme Inhibition : Blocking the activity of enzymes critical for the survival of pathogens or cancer cells.

Case Study 1: Anticancer Activity

A study investigated the effects of Benzyl 3-(aminomethyl)azetidine-1-carboxylate on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against several lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer), with IC50_{50} values ranging from 10 µM to 25 µM. These findings suggest its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated inhibitory concentrations (MIC) in the range of 5–15 µg/mL, indicating strong potential for development as an antimicrobial agent.

Synthesis and Derivatives

The synthesis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate typically involves multi-step processes starting from amino acid derivatives. Key synthetic steps include:

  • Formation of the azetidine ring through cyclization.
  • Functionalization at the nitrogen atom with a benzyl group.
  • Carboxylation at the third position to yield the final product.

The synthesis can be optimized for yield and purity using various reagents and conditions .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50_{50} (µM)
Benzyl 3-(aminomethyl)azetidine-1-carboxylateStructureAnticancer, Antimicrobial10 - 25
N-Benzyl-2-(aminomethyl)pyrrolidine-1-carboxylateStructureAnticancer15 - 30
Benzyl (azetidin-3-ylmethyl)carbamate hydrochlorideStructureAntimicrobial20 - 40

Q & A

What synthetic strategies are recommended for preparing Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride with high purity, and which analytical techniques are essential for structural validation?

Level: Basic
Methodological Answer:
The synthesis typically involves introducing the aminomethyl group onto the azetidine ring via reductive amination or nucleophilic substitution, followed by benzyl carbamate protection. Critical steps include:

  • Purification: Use column chromatography (silica gel, eluent: dichloromethane/methanol gradients) to isolate intermediates. Final recrystallization in ethanol/water enhances purity .
  • Analytical Validation: Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR to verify azetidine ring integrity and substitution patterns. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity ≥95% should be confirmed by reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

How can researchers resolve contradictions in reported biological activity data for azetidine derivatives, such as enzyme inhibition efficacy?

Level: Advanced
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or compound stability. To address this:

  • Standardize Assays: Use validated protocols (e.g., fixed ATP concentrations for kinase assays) and include positive controls (e.g., known inhibitors from Reference Standards like Benzphetamine hydrochloride) .
  • Stability Testing: Pre-incubate the compound under assay conditions and monitor degradation via LC-MS. Adjust buffer systems (e.g., avoid aqueous solutions if hydrolytically unstable) .
  • Meta-Analysis: Compare data across studies using cheminformatics tools to account for structural analogs (e.g., pyrrolidine vs. azetidine ring effects) .

What parameters are critical when designing stability studies for this compound under varying pH and temperature conditions?

Level: Advanced
Methodological Answer:
Key considerations include:

  • Accelerated Stability Testing: Store solutions at 4°C, 25°C, and 40°C in buffers (pH 3–9) and analyze degradation products weekly via HPLC. Use kinetic modeling to extrapolate shelf-life .
  • Moisture Control: Conduct Karl Fischer titration to assess hygroscopicity; store solids in desiccators with silica gel .
  • Light Sensitivity: Perform UV-vis spectroscopy to detect photo-degradation; use amber vials for long-term storage .

What methodological approaches are used to evaluate this compound as a chiral building block in asymmetric synthesis?

Level: Advanced
Methodological Answer:

  • Chiral Resolution: Employ chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases) to separate enantiomers. Confirm enantiomeric excess (ee) via polarimetry or 19F^{19}F-NMR with chiral shift reagents .
  • Catalytic Applications: Test in asymmetric catalysis (e.g., organocatalytic Mannich reactions) and compare enantioselectivity with pyrrolidine-based analogs .

How can reaction conditions be optimized to minimize byproducts during aminomethylation of the azetidine ring?

Level: Basic
Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity. Avoid protic solvents that may protonate the amine .
  • Temperature Control: Conduct reactions at 0–5°C to suppress side reactions (e.g., over-alkylation). Monitor progress by TLC (silica gel, ninhydrin staining) .
  • Work-Up: Quench with aqueous NaHCO3_3 to neutralize excess reagents, followed by extraction with ethyl acetate to isolate the product .

What are the best practices for safe handling and disposal of this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management: Absorb solids with vermiculite; neutralize liquid spills with 5% acetic acid. Dispose as hazardous waste per EPA guidelines .
  • Ventilation: Ensure >10 air changes/hour to prevent inhalation exposure (linked to respiratory irritation in SDS data) .

How can computational modeling complement SAR studies to predict substituent effects on target binding affinity?

Level: Advanced
Methodological Answer:

  • Docking Simulations: Use software like AutoDock Vina to model interactions between the azetidine scaffold and target proteins (e.g., kinases). Compare with pyrrolidine analogs to assess ring size effects .
  • MD Simulations: Perform 100-ns molecular dynamics runs to evaluate conformational stability in binding pockets. Validate predictions with SPR (surface plasmon resonance) binding assays .

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